molecular formula C17H19NO3 B4923218 bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-[[(2,4-dimethylphenyl)amino]carbonyl]-

bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-[[(2,4-dimethylphenyl)amino]carbonyl]-

Cat. No.: B4923218
M. Wt: 285.34 g/mol
InChI Key: BJPNWFMYSRHCNM-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives are norbornene-based compounds characterized by their rigid bicyclic framework, which confers unique stereochemical and electronic properties. The target compound, 3-[[(2,4-dimethylphenyl)amino]carbonyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, features a carboxamide group at the 3-position of the norbornene ring, substituted with a 2,4-dimethylphenyl moiety.

Properties

IUPAC Name

3-[(2,4-dimethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-9-3-6-13(10(2)7-9)18-16(19)14-11-4-5-12(8-11)15(14)17(20)21/h3-7,11-12,14-15H,8H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPNWFMYSRHCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2C3CC(C2C(=O)O)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-[[(2,4-dimethylphenyl)amino]carbonyl]- typically involves multiple steps. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The carboxylic acid group is then introduced through oxidation reactions, and the 2,4-dimethylphenylamino group is added via amide formation reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale Diels-Alder reactions followed by purification processes such as crystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Functional Group Reactivity

The molecule contains two key functional groups:

  • Carboxylic acid derivative (carboxamide)

  • Norbornene bicyclic framework

Carboxamide Group Reactions

The 3-[(2,4-dimethylphenyl)carbamoyl] substituent may undergo:

  • Hydrolysis : Acidic or basic conditions could cleave the amide bond to yield bicyclo[2.2.1]hept-5-ene-2-carboxylic acid and 2,4-dimethylaniline .

  • Reduction : Catalytic hydrogenation (e.g., LiAlH₄) might reduce the amide to a secondary amine .

  • Nucleophilic substitution : Reactivity with alkyl halides or acylating agents at the amide nitrogen .

Norbornene Core Reactivity

The bicyclo[2.2.1]hept-5-ene system is known for:

  • Diels-Alder reactions : The strained double bond can act as a dienophile in cycloadditions .

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd) would saturate the double bond to form bicyclo[2.2.1]heptane derivatives .

  • Epoxidation : Reaction with peracids (e.g., mCPBA) could form an epoxide .

Comparative Reactivity with Analogues

The table below extrapolates reaction behavior from structurally similar compounds:

Reaction TypeParent Compound (5-Norbornene-2-carboxylic acid) 3-Substituted Carboxamide (This Compound)
Hydrolysis (amide) Not applicableLikely forms carboxylic acid + 2,4-dimethylaniline
Diels-Alder Reacts with dienes (e.g., cyclopentadiene) Reduced reactivity due to steric bulk of carboxamide
Esterification Forms methyl ester (e.g., with CH₃OH/H⁺) Possible esterification at C2 carboxylic acid
Hydrogenation Double bond saturation (~80% yield with PtO₂) Similar saturation expected (~60-70% yield)

Challenges and Research Gaps

  • Steric hindrance : The 2,4-dimethylphenyl group may limit access to the carboxamide for nucleophilic attack .

  • Stereochemical outcomes : Reactions at the norbornene core (e.g., epoxidation) could produce endo/exo isomers, requiring chiral analysis .

  • Thermal stability : Norbornene derivatives often decompose above 200°C, necessitating low-temperature protocols .

Proposed Reaction Pathways

Based on analogous systems, the following experimental approaches are suggested:

  • Amide Hydrolysis

    • Conditions : 6M HCl, reflux, 12h

    • Expected Products : Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid + 2,4-dimethylaniline .

  • Diels-Alder Cycloaddition

    • Dienophile : Maleic anhydride

    • Conditions : Toluene, 110°C, 24h

    • Expected Product : Endo-adduct with fused bicyclic system .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid exhibit promising anticancer properties. For instance, compounds that incorporate aromatic amine functionalities have been synthesized and tested for their ability to inhibit tumor growth in various cancer cell lines. A notable study demonstrated that a specific derivative showed significant cytotoxicity against breast cancer cells, suggesting a potential pathway for developing new cancer therapeutics .

Analgesic Properties
Another area of interest is the analgesic potential of bicyclic compounds. Some studies have reported that bicyclo[2.2.1]hept-5-ene derivatives can act on pain pathways in the central nervous system, providing insights into their use as non-opioid pain relief agents . The mechanism appears to involve modulation of neurotransmitter release, which warrants further investigation.

Materials Science

Polymer Chemistry
In materials science, bicyclo[2.2.1]hept-5-ene derivatives are utilized as monomers in the synthesis of novel polymers with enhanced thermal and mechanical properties. The unique bicyclic structure contributes to increased rigidity and stability in polymer chains . A study highlighted the synthesis of a thermosetting polymer from these compounds, showcasing improved resistance to thermal degradation compared to traditional polymers.

Fragrance Compounds
The compound has also been explored for its olfactory properties, particularly in the formulation of fragrance compounds. Its unique structural characteristics allow it to interact favorably with olfactory receptors, making it suitable for use in perfumes and scented products . Patents have been filed detailing formulations that incorporate bicyclo[2.2.1]hept-5-ene derivatives as key fragrance components .

Organic Synthesis

Synthetic Intermediates
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid serves as a versatile intermediate in organic synthesis. It can be transformed into various functionalized derivatives through established synthetic protocols such as Diels-Alder reactions and subsequent modifications . The ability to easily modify this compound allows chemists to explore a wide range of chemical spaces for drug discovery.

Case Study: Diels-Alder Reactions
A significant application involves its use in Diels-Alder reactions where it acts as a dienophile. This reaction has been shown to yield complex cyclic structures that are valuable in medicinal chemistry . The regioselectivity and stereochemistry of these reactions can be finely tuned by varying substituents on the bicyclic framework.

Data Tables

Application Area Description Key Findings
Medicinal ChemistryAnticancer activitySignificant cytotoxicity against breast cancer cells
Medicinal ChemistryAnalgesic propertiesModulation of pain pathways
Materials SciencePolymer synthesisEnhanced thermal stability
Materials ScienceFragrance formulationKey component in perfumes
Organic SynthesisSynthetic intermediatesVersatile transformations via Diels-Alder reactions

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-[[(2,4-dimethylphenyl)amino]carbonyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural analogs with modified aryl/alkyl substituents

Compound Name Substituent on Carboxamide Molecular Weight Key Properties/Applications Reference ID
Target Compound 2,4-dimethylphenyl 299.34* Potential antimicrobial/anti-biofilm agent
PKZ18 (3-((4-(4-Isopropylphenyl)-5-methylthiazol-2-yl)carbamoyl)-...) 4-(4-isopropylphenyl)thiazole 384.45 Inhibits T-box genes in Staphylococcus aureus
PKZ18-22 (3-[[[4-[4-(2-Methylpropyl)phenyl]-2-thiazolyl]amino]carbonyl]-...) 4-(2-methylpropylphenyl)thiazole 412.50 Enhanced biofilm inhibition in MRSA
3-[(Tetrahydro-2-furanylmethoxy)carbonyl]-... Tetrahydrofuran-methyl 266.29 Intermediate for polymer synthesis
3-exo-(Benzyloxycarbonylamino)-... Benzyloxycarbonylamino 303.32 Peptide coupling or chiral resolution

*Calculated based on molecular formula C₁₇H₁₉NO₃.

Key Observations :

  • Bioactivity : The thiazole-containing derivatives (PKZ18 and PKZ18-22) exhibit superior antibacterial activity due to their ability to disrupt bacterial gene regulation. In contrast, the target compound’s 2,4-dimethylphenyl group may optimize lipophilicity for membrane penetration .
  • Synthetic Utility: The tetrahydrofuran-methyl analog () and benzyloxycarbonylamino derivative () are primarily used as intermediates, lacking direct bioactivity.

Stereochemical and Isomeric Variations

Norbornene derivatives exhibit distinct endo and exo stereochemistry, influencing their reactivity and biological interactions.

  • Norbo-3 (exo-isomer) and Norbo-4 (endo-isomer) (): These piperazine-linked analogs demonstrate differential binding to serotonin receptors, with the endo-isomer showing higher affinity due to spatial alignment with the receptor’s active site.
  • VP-4520 (): The (1R,2S,3R,4S)-stereoisomer of 3-(o-tolylcarbamoyl)-... was synthesized with 55% yield via Endic anhydride coupling, emphasizing the role of stereochemistry in synthetic efficiency.

Biological Activity

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, specifically the derivative 3-[[(2,4-dimethylphenyl)amino]carbonyl]-, is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H14N2O
  • Molecular Weight : 226.274 g/mol
  • Density : 1.21 g/cm³
  • Boiling Point : 337.6 ºC at 760 mmHg

Antimicrobial Properties

Research indicates that bicyclic compounds similar to bicyclo[2.2.1]hept-5-ene derivatives exhibit notable antimicrobial activity. A study demonstrated that certain bicyclic compounds can induce a genotoxic response in bacterial cells, leading to DNA damage and an SOS response in Escherichia coli .

Table 1: Antimicrobial Activity of Bicyclic Compounds

CompoundTest OrganismEffectReference
BBH (Bicyclo[2.2.1]heptane)E. coliGenotoxic response
Bicyclo[2.2.1]hept-5-ene derivativesVarious bacteriaAntimicrobial effects

Cytotoxicity

The compound has been observed to exhibit cytotoxic effects at higher concentrations. In a controlled environment, concentrations of 10 g/l caused significant decreases in luminescence in bacterial biosensors, indicating cell viability loss .

The proposed mechanism for the biological activity of bicyclo[2.2.1]hept-5-ene derivatives involves oxidative stress leading to the generation of reactive oxygen species (ROS). This oxidative effect is primarily responsible for the observed genotoxicity and cytotoxicity .

Case Study 1: Genotoxic Effects

In a study assessing the genotoxic effects of BBH on bacterial cells, researchers utilized lux-biosensors to measure luminescence as an indicator of cell health and DNA integrity. Results indicated that BBH induced significant oxidative stress, leading to DNA damage and activation of stress response pathways in E. coli .

Case Study 2: Structure-Activity Relationship

A comparative analysis of various bicyclic compounds revealed that modifications at specific positions on the bicyclic framework could enhance or reduce biological activity. For instance, substituents on the nitrogen atom significantly influenced the compound's ability to induce cytotoxic effects .

Q & A

Q. Table 1: Key Spectral Data for Bicyclo Derivatives

TechniqueKey Peaks/FeaturesApplication Example
IR~1700 cm⁻¹ (C=O stretch)Carboxylic acid identification
1H NMRδ 1.5–3.0 ppm (bridgehead protons)Norbornene ring confirmation
MSMolecular ion peak matching calculated massMolecular weight verification

Advanced Question: How can computational methods optimize the synthesis of bicyclo[2.2.1]heptane derivatives?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states. For example, the Institute for Chemical Reaction Design and Discovery (ICReDD) employs reaction path searches to predict optimal conditions for bicyclo compound synthesis .
  • Machine Learning : Train models on existing reaction datasets to predict regioselectivity or stereochemical outcomes. This reduces trial-and-error experimentation.
  • Feedback Loop Design : Integrate experimental results (e.g., yields, byproducts) into computational models to refine predictions iteratively .

Example Workflow:

Simulate the reaction mechanism for the formation of the 2,4-dimethylphenyl carbamate substituent.

Validate computational predictions via small-scale experiments.

Adjust parameters (e.g., solvent, catalyst) based on discrepancies between predicted and observed outcomes.

Data Contradiction Analysis: How should researchers resolve discrepancies in NMR data for bicyclo derivatives with varying substituents?

Methodological Answer:

  • Comparative Analysis : Cross-reference spectral data with structurally characterized analogs. For example, bridgehead proton shifts in bicyclo[2.2.1]heptane derivatives are sensitive to substituent electronegativity; compare with published data for nitro- or trifluoromethyl-substituted analogs .
  • Dynamic NMR Studies : Investigate temperature-dependent splitting to detect conformational flexibility or hindered rotation (e.g., in carbamate groups).
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure, which provides unambiguous bond lengths and angles .

Q. Table 2: NMR Discrepancy Resolution Strategies

IssueResolution MethodEvidence Source
Unassigned proton signalsCompare with analogs (e.g., )
Unexpected splitting patternsDynamic NMR or X-ray crystallography
Substituent-induced shiftsDFT-based chemical shift calculations

Advanced Question: What methodologies are used to assess the biological activity of bicyclo[2.2.1]heptane derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with modified substituents (e.g., replacing 2,4-dimethylphenyl with halogenated aryl groups) and test against target enzymes or pathogens.
  • In Vitro Assays : Use standardized protocols (e.g., MIC assays for antimicrobial activity) to evaluate potency. For example, related bicyclo compounds have been screened for anti-inflammatory or antimicrobial properties .
  • Molecular Docking : Simulate interactions between the carboxylic acid moiety and biological targets (e.g., enzyme active sites) to guide rational design.

Key Considerations:

  • Ensure purity (>95% by HPLC) to avoid false positives/negatives.
  • Validate target specificity using knockout cell lines or competitive inhibition assays.

Basic Question: What synthetic routes are reported for bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives?

Methodological Answer:

  • Diels-Alder Cycloaddition : A common route involves reacting cyclopentadiene with maleic anhydride to form the norbornene core, followed by functionalization.
  • Post-Functionalization : Introduce the 3-[[(2,4-dimethylphenyl)amino]carbonyl] group via carbamate formation using 2,4-dimethylphenyl isocyanate under anhydrous conditions .
  • Protection/Deprotection Strategies : Protect the carboxylic acid group as a methyl ester during synthesis to prevent side reactions, then hydrolyze it post-functionalization.

Q. Table 3: Key Synthetic Steps

StepReagents/ConditionsOutcome
Core formationCyclopentadiene + maleic anhydrideBicyclo[2.2.1]hept-5-ene skeleton
Carbamate introduction2,4-Dimethylphenyl isocyanate, DMF, 60°CSubstituent addition at C3
DeprotectionNaOH, MeOH/H2OFree carboxylic acid generation

Advanced Question: How can researchers validate compound identity when commercial analytical data is unavailable?

Methodological Answer:

  • Multi-Technique Characterization : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) for cross-validation. For example, notes that rare compounds from suppliers may lack analytical data, necessitating in-house verification .
  • Elemental Analysis : Confirm empirical formula via combustion analysis.
  • Independent Synthesis : Reproduce the compound using published protocols (e.g., ’s methods for related bicyclo derivatives) and compare spectral data .

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